N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide
Description
N-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a thiazole-based small molecule characterized by a 2,3-dimethoxybenzamide moiety linked to a thiazole ring via a (4-fluorobenzyl)thio-methyl group. The compound’s structure integrates key pharmacophoric elements:
- Thiazole core: Known for its role in modulating bioactivity, particularly in anticancer and antimicrobial agents .
- 4-Fluorobenzylthio-methyl group: The fluorine atom improves metabolic stability and membrane permeability, while the thioether linker contributes to conformational flexibility .
Synthetic routes for analogous compounds (e.g., thiazole-thioethers) involve nucleophilic substitution or coupling reactions, as seen in the synthesis of 5-bromo-N-(2-(ethylamino)ethyl)-2,3-dimethoxybenzamide derivatives . Analytical characterization typically employs HRMS, ¹H/¹³C NMR, and elemental analysis to confirm purity and structure .
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-5-3-4-16(18(17)26-2)19(24)23-20-22-15(12-28-20)11-27-10-13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYMBVAVXAOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H19FN2O2S2 |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 942009-78-1 |
The presence of a fluorobenzyl group enhances lipophilicity, which may influence its interaction with biological targets. The thiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving α-haloketones and thioureas.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed where a suitable fluorobenzyl halide reacts with a thioether precursor.
- Attachment of the Dimethoxybenzamide Moiety : This step involves reacting the thiazole derivative with an appropriate acyl chloride in the presence of a base.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, thiazole derivatives have been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus . The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.
Anticancer Properties
Thiazole derivatives have also been noted for their anticancer activities. Research suggests that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways.
- Receptor Modulation : It may also interact with receptors involved in cellular signaling, influencing physiological responses.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications to the thiazole ring and substituents significantly influence biological activity. For example:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related thiazole derivatives from diverse studies:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₀H₁₈FN₂O₃S₂.
Key Observations :
Substituent Impact on Bioactivity: The morpholinomethyl group in 4d () enhances solubility but reduces lipophilicity (LogP ~2.1) compared to the target compound’s fluorobenzylthio group (LogP ~3.2). This difference may influence blood-brain barrier penetration . Halogenated aryl groups (e.g., 4-bromophenyl in 3b) correlate with cytotoxicity, likely via DNA intercalation or topoisomerase inhibition . The target’s 4-fluoro group may offer similar bioactivity with improved pharmacokinetics due to smaller size and electronegativity .
Role of Thioether Linkers :
- The thio-methyl group in the target compound provides stability against oxidative metabolism compared to hydrazine linkers in 3b , which are prone to hydrolysis .
- In SiFA-M-FP (), a thiol-propyl linker enables conjugation to maleimide-functionalized probes, suggesting the target’s thioether could be modified for targeted drug delivery .
Benzamide Modifications :
- 2,3-Dimethoxybenzamide is a recurring motif (target compound, 3b , SiFA-M-FP ) associated with kinase inhibition. For example, 3b showed moderate activity against EGFR, while 9c exhibited stronger binding (ΔG = -9.2 kcal/mol) due to its triazole-acetamide extension .
Synthetic Challenges :
- The target compound’s 4-fluorobenzylthio-methyl group requires careful optimization to avoid side reactions (e.g., disulfide formation), as seen in the low yields (15–28%) of analogous thioethers in .
Research Findings and Implications
- Anticancer Potential: Thiazole-benzamide hybrids (e.g., 4d, 3b) inhibit cancer cell proliferation via tubulin polymerization disruption or kinase inhibition . The target compound’s fluorobenzyl group may enhance selectivity for cancer-specific targets like PDGFR-β .
- Structural Flexibility : The thioether linker in the target compound allows for bitopic ligand design , enabling simultaneous interaction with orthosteric and allosteric binding sites (e.g., D3 receptor ligands in ) .
- Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as demonstrated in SiFA-M-FP , which retained 75% stability after 24 hours in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
